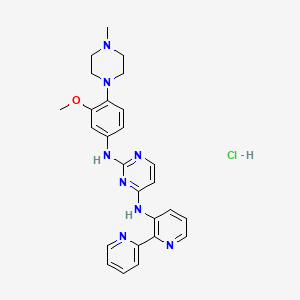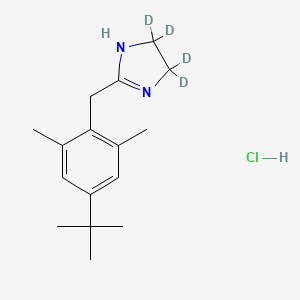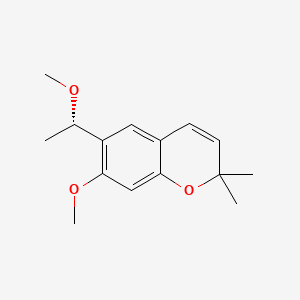
(S)-O-Methylencecalinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-O-Methylencecalinol is a naturally occurring compound found in certain plant species. It is known for its unique chemical structure and potential applications in various scientific fields. This compound has garnered interest due to its biological activities and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-O-Methylencecalinol typically involves several steps, starting from readily available precursors. The key steps include:
Formation of the core structure: This is achieved through a series of reactions, including cyclization and functional group transformations.
Introduction of the methyl group: This step involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain high purity this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (S)-O-Methylencecalinol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
(S)-O-Methylencecalinol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and its role in plant metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-O-Methylencecalinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological processes.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
(S)-O-Methylencecalinol can be compared with other similar compounds, such as:
®-O-Methylencecalinol: The enantiomer of this compound, which may have different biological activities.
Methylencecalinol: The non-methylated form, which lacks the methyl group and may exhibit different chemical properties.
Other plant-derived compounds: Such as flavonoids and terpenoids, which share similar structural features and biological activities.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl group, which can significantly influence its chemical reactivity and biological effects.
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
7-methoxy-6-[(1S)-1-methoxyethyl]-2,2-dimethylchromene |
InChI |
InChI=1S/C15H20O3/c1-10(16-4)12-8-11-6-7-15(2,3)18-13(11)9-14(12)17-5/h6-10H,1-5H3/t10-/m0/s1 |
InChI Key |
KIDINSSIUWCEBX-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC |
Canonical SMILES |
CC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
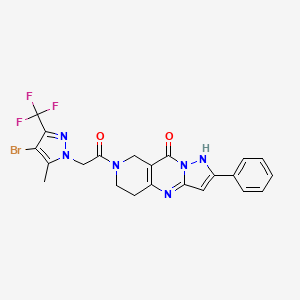
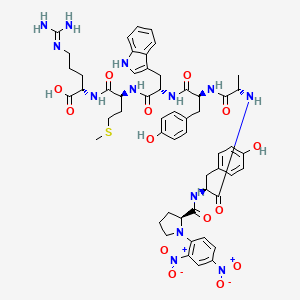
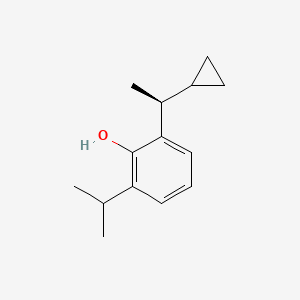
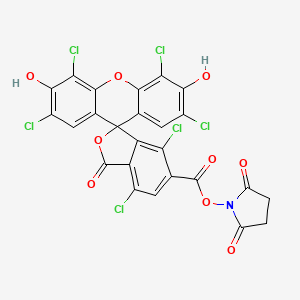
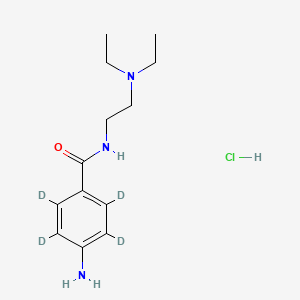

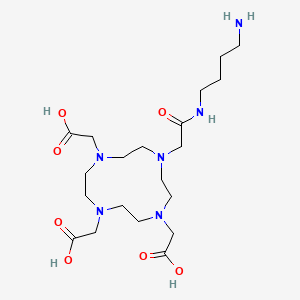
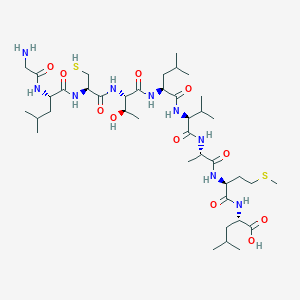
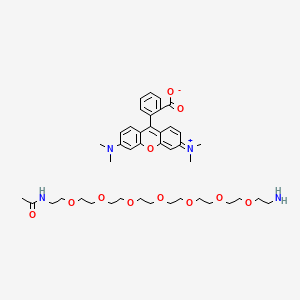

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
